molecular formula C10H14BNO4S B1589182 Acide (4-(pyrrolidin-1-ylsulfonyl)phényl)boronique CAS No. 486422-57-5

Acide (4-(pyrrolidin-1-ylsulfonyl)phényl)boronique

Numéro de catalogue: B1589182
Numéro CAS: 486422-57-5
Poids moléculaire: 255.1 g/mol
Clé InChI: LSQCNEYLDWKDHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C10H14BNO4S . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylsulfonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Organic Chemistry
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is primarily utilized as a versatile building block in organic synthesis. It plays a crucial role in the Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules and is widely used in drug discovery and development .

Reactivity and Mechanism
The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various organic transformations. Its reactivity is often exploited to create phenol derivatives through oxidation processes and sulfide derivatives via reduction reactions.

Medicinal Chemistry

Therapeutic Potential
In medicinal chemistry, (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has been studied for its potential as a lead compound in developing new therapeutic agents. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, is of particular interest. For example, boronic acids have been shown to inhibit proteases and kinases involved in cancer and diabetes pathways .

Case Studies
Recent studies have highlighted the compound's efficacy against specific targets:

  • Inhibition of RORγt : Compounds derived from pyrrolidine scaffolds have shown promising activity against RORγt, a receptor implicated in autoimmune diseases. Modifications to the sulfonamide group have enhanced binding affinity and selectivity .
  • PPAR Agonists : Pyrrolidine derivatives have been identified as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are crucial for regulating glucose metabolism and lipid profiles in type 2 diabetes .

Material Science

Advanced Material Synthesis
The unique structural characteristics of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid also lend themselves to applications in material science. The compound can be utilized to synthesize novel materials with unique properties, including polymers and nanomaterials. Research has indicated that boronic acids can enhance the mechanical properties of materials when incorporated into polymer matrices.

Summary Table of Applications

Field Application Significance
Organic SynthesisBuilding block for Suzuki-Miyaura couplingEssential for carbon-carbon bond formation
Medicinal ChemistryInhibition of enzymes (e.g., proteases, kinases)Potential therapeutic agent development
Material ScienceSynthesis of advanced materialsEnhances mechanical properties of polymers

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidin-1-ylsulfonyl group.

    Attachment to the Phenyl Ring: The pyrrolidin-1-ylsulfonyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods: Industrial production of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Activité Biologique

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H14BNO2 and features a boronic acid moiety, which is known for its ability to interact with diols and other biomolecules. The presence of the pyrrolidine and sulfonyl groups enhances its potential biological activity by influencing its solubility and reactivity.

1. Antibacterial Activity

Research indicates that boronic acids, including (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, exhibit significant antibacterial properties. A study demonstrated that derivatives of phenylboronic acid effectively inhibited the growth of Escherichia coli at concentrations as low as 6.50 mg/mL . The mechanism is believed to involve the formation of boronate esters with bacterial surface components, disrupting cellular functions.

2. Anticancer Properties

The compound has shown promising results in anticancer assays. For instance, a derivative exhibited a cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL, indicating potent activity against cancer cells while sparing healthy cells . This selectivity is crucial for developing effective cancer therapies.

3. Enzyme Inhibition

The compound also acts as an enzyme inhibitor. It demonstrated moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), which may have implications for treating neurodegenerative diseases . Additionally, it showed strong antiurease (IC50: 1.10 ± 0.06 µg/mL) and antithyrosinase (IC50: 11.52 ± 0.46 µg/mL) activities, suggesting potential applications in metabolic disorders and skin conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids:

  • Antioxidant Activity : A related study assessed the antioxidant potential of a phenylboronic acid derivative using various assays (ABTS, DPPH), yielding IC50 values indicating strong antioxidant capabilities .
  • Detection Methods : Boronic acid-modified dendrimers have been developed for sensitive bacterial detection, showcasing the versatility of boronic acids in diagnostic applications .

Data Summary Table

Biological ActivityAssay TypeIC50 ValueReference
AntibacterialE. coli growth inhibition6.50 mg/mL
Anticancer (MCF-7)Cytotoxicity18.76 ± 0.62 µg/mL
Acetylcholinesterase InhibitorEnzyme inhibition115.63 ± 1.16 µg/mL
Butyrylcholinesterase InhibitorEnzyme inhibition3.12 ± 0.04 µg/mL
AntiureaseEnzyme inhibition1.10 ± 0.06 µg/mL
AntioxidantABTS AssayIC50: 0.11 ± 0.01 µg/mL

Propriétés

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQCNEYLDWKDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439320
Record name [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-57-5
Record name [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (20 mL, 31 mmol) was added dropwise over 30 min to a cooled (−78° C.) solution of 1-[(4-bromobenzenesulfonyl)pyrrolidine (3.0 g, 10.3 mmol) and triisopropyl borate (7.2 mL, 30.9 mol) in anhydrous tetrahydrofuran (10 mL) under a nitrogen atmosphere. The reaction mixture was stirred for 1 h at −78° C. whereafter the temperature was allowed to reach room temperature over 3 h. Silica gel was added and the solvent was evaporated. Chromatography on a silica gel column using a gradient methylene chloride (100%) to methylene chloride/ethanol, (1:1), gave 1.85 g (70% yield) of the title compound as a white solid: 1H NMR (CD3OD, 400 MHz) δ 7.90 (d, J=7 Hz, 2H), 7.75 (d, J=8 Hz, 2H), 3.21 (m, 4H), 1.72 (m, 4H); 13C NMR (CDCl3/CD3OD (1:1), 100 MHz) δ 136.79, 133.50, 125.48, 47.19, 24.30; MS (ES) m/z 256 (M++1).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.